5-Chloroquinoline-8-sulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroquinoline-8-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C9H6Cl3NO2S and a molecular weight of 298.57 g/mol This compound is primarily used in research and development, particularly in the fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinoline-8-sulfonyl chloride hydrochloride typically involves the chlorination of quinoline derivatives followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperatures and in the presence of solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinoline-8-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents like dichloromethane, chloroform, or dimethyl sulfoxide.
Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, when reacted with amines, the product is a sulfonamide derivative. Hydrolysis leads to the formation of sulfonic acids .
Scientific Research Applications
5-Chloroquinoline-8-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloroquinoline-8-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used. In biological systems, it can modify proteins by reacting with amino acid residues, thereby inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroquinoline-8-sulfonic acid
- 5-Chloroquinoline-8-sulfonyl fluoride
- 5-Chloroquinoline-8-sulfonyl bromide
Uniqueness
5-Chloroquinoline-8-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the types of reactions it can undergo. Compared to its analogs, it is more reactive towards nucleophiles, making it a valuable reagent in organic synthesis and research .
Properties
Molecular Formula |
C9H6Cl3NO2S |
---|---|
Molecular Weight |
298.6 g/mol |
IUPAC Name |
5-chloroquinoline-8-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H5Cl2NO2S.ClH/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9;/h1-5H;1H |
InChI Key |
BLZJXCOOCDDNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.